3-methyl-N-(1H-pyrazol-4-yl)benzamide
Description
3-Methyl-N-(1H-pyrazol-4-yl)benzamide is a benzamide derivative featuring a pyrazole substituent at the 4-position of the benzamide nitrogen. This structure combines a planar aromatic benzamide core with a heterocyclic pyrazole ring, which influences its electronic properties and biological interactions.
Properties
IUPAC Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHQXFXCULMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fungicidal and Herbicidal Compounds
Structural Analogues :
- 1,3,4-Oxadiazole Thioethers (e.g., compounds 5a , 5g ): These feature a 1,3,4-oxadiazole core instead of a benzamide, with a pyrazole ring substituted at the 4-position. The thioether linkage and halogenated benzyl groups (e.g., 4-bromo in 5g ) contribute to herbicidal and fungicidal activity, particularly against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL) .
- Penthiopyrad : A lead fungicide with a pyrazole-carboxamide structure. Molecular docking studies show that both 5g and penthiopyrad bind similarly to succinate dehydrogenase (SDH, PDB: 2FBW), with carbonyl groups critical for interaction .
Key Differences :
- Its benzamide core may favor different binding modes compared to oxadiazole-based compounds .
Table 1: Fungicidal/Herbicidal Activity Comparison
Enzyme Inhibitors
PCAF HAT Inhibitors :
- Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): A benzamide analog with a long acyl chain (C14) and carboxyphenyl group, showing 79% PCAF HAT inhibition at 100 μM. The 2-acylamino group is critical for activity, while chain length has minimal impact .
- Anthranilic Acid: Lacks the acyl chain, resulting in low inhibition (34%), highlighting the necessity of the 2-acylamino substituent .
Comparison :
- The pyrazole ring in this compound replaces the carboxyphenyl group in Compound 17, likely reducing PCAF HAT affinity due to the absence of a carboxylic acid moiety.
Receptor Antagonists
P2X7 Receptor Antagonists :
- Chen et al. (2010) Compound : Features a 2-chloro-5-(5-fluoropyrimidin-2-yl)benzamide core with a difluoro-cyclohexyl group, showing CNS penetrability and potent P2X7 antagonism .
- Chambers et al. (2010) Compounds : (1H-pyrazol-4-yl)acetamide derivatives with varying aryl and alkyl groups, optimized for receptor affinity .
Key Differences :
Anti-Tuberculosis Agents
ZINC Database Compounds :
- ZINC01124772: A triazole-containing benzamide with a phenethylamino group, showing strong docking energy (-9.2 kcal/mol) against Mycobacterium tuberculosis RpfB protein. Interacts with residues Arg194 and Glu242 via hydrogen bonds .
Comparison :
Neuroleptic Benzamide Derivatives
Examples : Amisulpride, tiapride, and sulpiride. These feature substituted benzamides with sulfonyl or amine groups, targeting dopamine receptors .
Comparison :
- The pyrazole ring in This compound distinguishes it from neuroleptics, which typically have alkylamine or sulfonamide substituents. This structural difference likely redirects its bioactivity away from CNS targets .
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